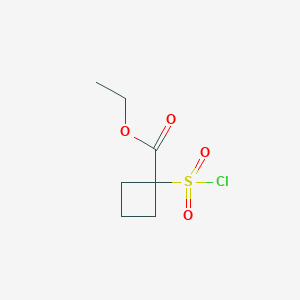
Ethyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate is a chemical compound with the molecular formula C7H11ClO4S . It has a molecular weight of 226.68 .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclobutane ring with a chlorosulfonyl group and a carboxylate group attached to it . The exact linear structure formula is not provided in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of a substance describe its characteristics under various conditions. For this compound, the boiling point and other specific properties are not provided in the search results .Aplicaciones Científicas De Investigación
1. Synthesis of Amino Acids
Ethyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate plays a role in the synthesis of various amino acids. For instance, the stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid have been prepared using strategies that involve photochemical reactions with this compound (André et al., 2011). Similarly, Gauzy et al. (2004) have synthesized enantiomerically pure forms of 2-aminocyclobutane-1-carboxylic acids using a chiral precursor involving this compound (Gauzy et al., 2004).
2. Ethylene Biosynthesis
In plant research, this compound has been linked to the study of ethylene biosynthesis. Bulens et al. (2011) provided protocols for analyzing ethylene biosynthesis, which is crucial in understanding plant growth and development (Bulens et al., 2011).
3. Novel Synthesis Methods
Research has also focused on novel synthesis methods using this compound. For example, André et al. (2013) described the synthesis of all four stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid, demonstrating the versatility of this compound in creating diverse molecular structures (André et al., 2013).
4. Medicinal Chemistry Applications
In medicinal chemistry, this compound has been used in the synthesis of various pharmaceutical intermediates. For instance, the work by Pagar and RajanBabu (2018) shows its use in creating chiral molecules for potential pharmaceutical applications (Pagar & RajanBabu, 2018).
5. Polymer Chemistry
The compound also finds application in polymer chemistry. Kitayama et al. (2004) discussed the anionic polymerization of related cyclobutene derivatives, indicating the compound's potential in creating novel polymers (Kitayama et al., 2004).
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 1-chlorosulfonylcyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO4S/c1-2-12-6(9)7(4-3-5-7)13(8,10)11/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFRSLSANZXUQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


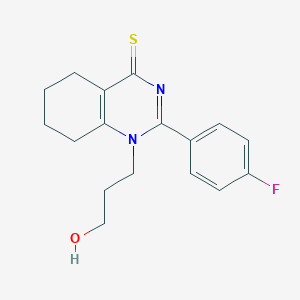
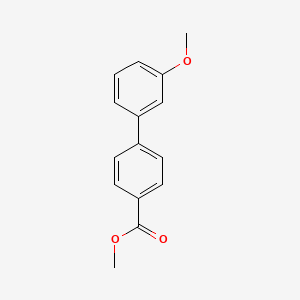
![(E)-N'-(3-cyanothiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]methanimidamide](/img/structure/B2473244.png)
![4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B2473245.png)
![5-[4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2473246.png)
![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B2473249.png)
![1-Propyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazol-2-amine hydrochloride](/img/structure/B2473250.png)


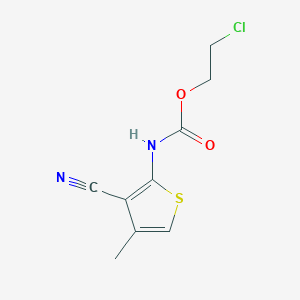

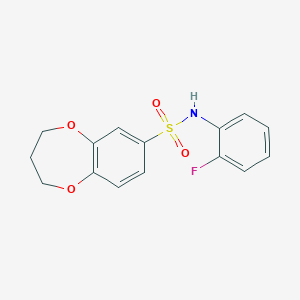
![ethyl 2-(4-(N-benzyl-N-methylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2473261.png)